4-benzoyl-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide;hydrochloride
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Overview
Description
4-benzoyl-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the diethylaminoethyl group and the dioxinobenzothiazolyl moiety. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamides.
Scientific Research Applications
4-benzoyl-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide;hydrochloride has numerous applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industry: The compound can be used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-[2-(diethylamino)ethyl]benzamide: A related compound with similar structural features but different functional groups.
N-[2-(diethylamino)ethyl]-N-(6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxo-1-pyrrolidinyl)benzamide: Another structurally similar compound with distinct chemical properties.
Uniqueness
4-benzoyl-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide;hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 4-benzoyl-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide; hydrochloride (CAS Number: 1216515-00-2) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C29H30ClN3O4S
- Molecular Weight : 552.1 g/mol
- Structure : The compound features a complex structure with a benzamide core, diethylamino group, and a dioxino-benzothiazole moiety.
Antiplatelet Activity
Recent studies have highlighted the potential of compounds similar to 4-benzoyl derivatives as antiplatelet agents . For instance, derivatives of 2,3-dihydro[1,4]dioxino compounds have shown significant antiplatelet activity with IC50 values in the nanomolar range (e.g., 26.13 nM for one derivative) and favorable pharmacokinetic profiles . Such findings suggest that 4-benzoyl-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide may exhibit similar efficacy in inhibiting platelet aggregation.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties . In related research on benzamide derivatives, compounds exhibited significant inhibition of bacterial growth and biofilm formation . Although specific data on this compound's antimicrobial activity is limited, the presence of the benzothiazole unit is often associated with enhanced antimicrobial effects.
The biological mechanisms underlying the activity of 4-benzoyl-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide may involve:
- Inhibition of Platelet Activation : By modulating pathways associated with thromboxane A2 and ADP receptors.
- Antimicrobial Mechanisms : Likely through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Study on Antiplatelet Efficacy
In a study investigating the effects of various dioxino compounds on platelet function:
- Objective : To evaluate the antiplatelet activity of novel compounds.
- Methodology : In vitro assays measuring platelet aggregation in response to collagen and ADP.
- Results : Compounds similar to 4-benzoyl derivatives demonstrated significant inhibition of aggregation at low concentrations without affecting coagulation pathways .
Antimicrobial Evaluation
Another study focused on the synthesis and biological evaluation of pyrimidine and benzothiazole derivatives:
Properties
IUPAC Name |
4-benzoyl-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O4S.ClH/c1-3-31(4-2)14-15-32(29-30-23-18-24-25(19-26(23)37-29)36-17-16-35-24)28(34)22-12-10-21(11-13-22)27(33)20-8-6-5-7-9-20;/h5-13,18-19H,3-4,14-17H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISIXXFVDQCFCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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